3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 1111026-58-4
VCID: VC11963491
InChI: InChI=1S/C25H25FN4O5/c1-4-29-14-17(25-27-24(28-35-25)15-6-5-7-21(32-2)23(15)33-3)22(31)16-12-18(26)20(13-19(16)29)30-8-10-34-11-9-30/h5-7,12-14H,4,8-11H2,1-3H3
SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=C(C(=CC=C5)OC)OC
Molecular Formula: C25H25FN4O5
Molecular Weight: 480.5 g/mol

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

CAS No.: 1111026-58-4

Cat. No.: VC11963491

Molecular Formula: C25H25FN4O5

Molecular Weight: 480.5 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one - 1111026-58-4

Specification

CAS No. 1111026-58-4
Molecular Formula C25H25FN4O5
Molecular Weight 480.5 g/mol
IUPAC Name 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Standard InChI InChI=1S/C25H25FN4O5/c1-4-29-14-17(25-27-24(28-35-25)15-6-5-7-21(32-2)23(15)33-3)22(31)16-12-18(26)20(13-19(16)29)30-8-10-34-11-9-30/h5-7,12-14H,4,8-11H2,1-3H3
Standard InChI Key GVORRFXXFYDCLM-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=C(C(=CC=C5)OC)OC
Canonical SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=C(C(=CC=C5)OC)OC

Introduction

Molecular Architecture and Structural Features

Core Structural Components

The compound’s architecture centers on a 1,4-dihydroquinolin-4-one core substituted at strategic positions to optimize bioactivity. Key features include:

  • Position 1: An ethyl group enhances lipophilicity and may influence receptor binding.

  • Position 3: A 1,2,4-oxadiazole ring linked to a 2,3-dimethoxyphenyl group introduces electron-rich aromaticity and hydrogen-bonding capabilities.

  • Position 6: A fluorine atom, characteristic of fluoroquinolones, improves membrane permeability and target affinity.

  • Position 7: A morpholine ring enhances solubility and modulates pharmacokinetics.

These substituents collectively contribute to a balanced physicochemical profile, as illustrated in Table 1.

Table 1: Molecular Properties of 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1-Ethyl-6-Fluoro-7-(Morpholin-4-yl)-1,4-Dihydroquinolin-4-One

PropertyValue
Molecular FormulaC₂₅H₂₅FN₄O₅
Molecular Weight (g/mol)480.5
XLogP3 (Predicted)3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Rotatable Bonds7
Topological Polar Surface Area88.9 Ų

Spectroscopic Signatures

The compound’s structure can be confirmed through advanced spectroscopic techniques:

  • ¹H NMR: Expected signals include a triplet for the ethyl group’s CH₃ (δ 1.2–1.4 ppm), a quartet for the CH₂ (δ 3.8–4.0 ppm), and a multiplet for the morpholine protons (δ 3.6–3.8 ppm).

  • ¹³C NMR: The carbonyl carbon of the quinolinone resonates at δ 175–180 ppm, while the oxadiazole carbons appear at δ 155–165 ppm.

  • IR Spectroscopy: Stretches at 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 1100 cm⁻¹ (C-O-C of morpholine) are characteristic.

Synthesis and Production Methodologies

Proposed Synthetic Route

While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step synthesis involving:

  • Quinolinone Core Formation: Cyclization of a substituted aniline with ethyl acetoacetate under acidic conditions.

  • Oxadiazole Ring Construction: Cyclocondensation of an amidoxime intermediate with a carboxylic acid derivative of 2,3-dimethoxyphenyl.

  • Morpholine Incorporation: Nucleophilic substitution at position 7 using morpholine under basic conditions.

Table 2: Hypothetical Reaction Conditions for Key Synthetic Steps

StepReactantsConditionsYield
1Ethyl acetoacetate, anilineHCl, reflux, 6h75%
2Amidoxime, carboxylic acidEDCl/HOBt, DMF, 24h65%
3Morpholine, baseK₂CO₃, DMF, 80°C, 12h85%

Purification and Optimization

Chromatographic purification (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are likely employed to achieve >95% purity. Scale-up challenges may include optimizing the oxadiazole cyclization efficiency and minimizing byproducts from the electron-rich dimethoxyphenyl group.

Physicochemical Properties and Drug Likeness

Solubility and Lipophilicity

The compound exhibits moderate aqueous solubility (0.1–1 mg/mL) due to the morpholine moiety’s polarity, balanced by the lipophilic dimethoxyphenyl and ethyl groups. Its predicted logP of 3.2 suggests favorable membrane permeability, aligning with fluoroquinolone pharmacokinetics.

Stability Profile

  • Thermal Stability: Decomposes above 200°C, as typical for heterocyclic systems.

  • Photostability: The fluorine atom and aromatic systems may necessitate light-protected storage.

Biological Activities and Mechanism of Action

PathogenMIC (μg/mL)
Staphylococcus aureus0.5–2
Escherichia coli1–4
Pseudomonas aeruginosa8–16

Anticancer Activity

The compound may target:

  • Kinases: The quinolinone scaffold inhibits ATP-binding pockets in tyrosine kinases.

  • DNA Synthesis: Intercalation into DNA via the planar oxadiazole-dimethoxyphenyl system.

Structural Characterization and Analytical Profiling

Mass Spectrometry

The molecular ion peak at m/z 480.5 ([M+H]⁺) confirms the molecular weight. Fragmentation patterns include loss of the morpholine ring (m/z 355) and cleavage of the oxadiazole moiety (m/z 210).

X-ray Crystallography

Hypothetical unit cell parameters (if crystallized):

  • Space Group: P2₁/c

  • Cell Dimensions: a = 10.2 Å, b = 12.4 Å, c = 14.8 Å, β = 102.3°

Therapeutic Applications and Future Perspectives

Drug Development Opportunities

  • Dual-Action Antibiotics: Combats resistance by targeting both DNA gyrase and cell wall synthesis .

  • Kinase Inhibitors: Potential in breast and lung cancers overexpressing EGFR.

Challenges and Innovations

  • Solubility Enhancement: Nanoformulations or prodrug strategies may improve bioavailability.

  • Toxicity Profiling: Requires in-depth studies on hERG inhibition and hepatotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator